Product packaging for Dexamethasone 21-sulfate(Cat. No.:CAS No. 7793-27-3)

Dexamethasone 21-sulfate

Cat. No.: B1217365
CAS No.: 7793-27-3
M. Wt: 472.5 g/mol
InChI Key: URGVZGFGWFYRGP-CXSFZGCWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dexamethasone 21-sulfate, also known as this compound, is a useful research compound. Its molecular formula is C22H29FO8S and its molecular weight is 472.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H29FO8S B1217365 Dexamethasone 21-sulfate CAS No. 7793-27-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7793-27-3

Molecular Formula

C22H29FO8S

Molecular Weight

472.5 g/mol

IUPAC Name

[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hydrogen sulfate

InChI

InChI=1S/C22H29FO8S/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)21(15,23)17(25)10-20(16,3)22(12,27)18(26)11-31-32(28,29)30/h6-7,9,12,15-17,25,27H,4-5,8,10-11H2,1-3H3,(H,28,29,30)/t12-,15+,16+,17+,19+,20+,21+,22+/m1/s1

InChI Key

URGVZGFGWFYRGP-CXSFZGCWSA-N

SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COS(=O)(=O)O)O)C)O)F)C

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COS(=O)(=O)O)O)C)O)F)C

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COS(=O)(=O)O)O)C)O)F)C

Synonyms

dexamethasone 21-sulfate sodium
dexamethasone sodium sulfate
dexamethasone sulfate ester
dexamethasone sulfate ester, monosodium salt, (11beta,16alpha)-isome

Origin of Product

United States

Overview of Glucocorticoid Research and the Prodrug Concept

Glucocorticoids, such as dexamethasone (B1670325), are a class of steroid hormones that are widely used in medicine for their potent anti-inflammatory and immunosuppressive properties. wikipedia.orgnih.gov They are employed in the treatment of a vast array of conditions, including arthritis, asthma, autoimmune diseases, and even certain types of cancer. wikipedia.orgnih.gov However, their therapeutic benefits are often accompanied by significant and sometimes severe side effects, especially with long-term or systemic use. nih.gov These adverse effects can include metabolic disturbances, osteoporosis, and increased susceptibility to infections. nih.gov

To mitigate these undesirable effects and enhance the therapeutic index of glucocorticoids, researchers have increasingly turned to the prodrug concept. nih.gov A prodrug is an inactive or less active derivative of a parent drug that undergoes a chemical or enzymatic conversion in the body to release the active pharmacological agent. youtube.com The primary goal of prodrug design is to improve the pharmacokinetic or pharmacodynamic properties of the parent drug, such as its solubility, stability, or ability to be delivered to a specific target site in the body. nih.govyoutube.com By targeting the release of the active drug to a specific tissue or organ, the systemic exposure and associated side effects can be minimized. nih.gov

Rationale for the Academic Investigation of Dexamethasone 21 Sulfate As a Prodrug

The academic investigation of dexamethasone (B1670325) 21-sulfate as a prodrug is rooted in the desire to achieve targeted delivery of dexamethasone, particularly to the colon for the treatment of inflammatory bowel disease (IBD). nih.govkoreascience.kr The core idea is that the sulfate (B86663) group attached at the 21-position of the dexamethasone molecule renders the compound more water-soluble and less permeable across biological membranes compared to the parent drug. nih.gov

This modification is expected to limit the absorption of the compound in the upper gastrointestinal tract, allowing it to travel largely intact to the colon. nih.govnih.gov The colon is known to harbor a high concentration of bacterial sulfatases, enzymes that can cleave the sulfate bond. koreascience.kr The expectation is that these enzymes will hydrolyze dexamethasone 21-sulfate, releasing the active dexamethasone directly at the site of inflammation in the colon. nih.govkoreascience.kr This site-specific release is hypothesized to enhance the therapeutic efficacy of dexamethasone in treating conditions like ulcerative colitis while reducing the systemic side effects associated with its widespread distribution in the body. nih.gov

Scope and Academic Significance of Dexamethasone 21 Sulfate Investigations in Experimental Systems

Synthetic Pathways for the Preparation of this compound

An alternative approach involves the use of a sulfur trioxide-pyridine complex in a suitable solvent. The strategic introduction of the sulfate group at the 21-position significantly alters the physicochemical properties of the parent dexamethasone molecule. vulcanchem.com This modification is key to its intended application as a prodrug, where the sulfate ester bond is designed to be stable under certain physiological conditions but cleavable under others to release the active dexamethasone. tandfonline.comvulcanchem.com

Table 1: Summary of a Synthetic Route for this compound Sodium

StepReagents and ConditionsProductOverall Yield
1Dexamethasone, Sulfur Trioxide Triethylamine (STT), Anhydrous Benzene/Pyridine (1/1), 56-60°CThis compound triethylammonium (B8662869) (oily residue)
2Water, 10% Sodium Chloride SolutionThis compound sodium (precipitate)
3Recrystallization from Absolute EthanolPurified this compound sodium~84% tandfonline.com

Comparative Analysis of C-21 Derivatization Strategies

The C-21 hydroxyl group of dexamethasone is the most sterically accessible and reactive of its three hydroxyl groups, making it a prime target for chemical modification. mdpi.com This has led to the development of various derivatization strategies aimed at altering the molecule's properties for different research and potential therapeutic applications.

Sulfation Chemistry and Ester Bond Formation

The sulfation of dexamethasone at the C-21 position results in the formation of a sulfate ester. This process significantly increases the hydrophilicity of the molecule, as evidenced by the dramatic decrease in the apparent partition coefficient (1-octanol/pH 6.8 phosphate (B84403) buffer) from 52.5 for dexamethasone to 0.27 for its 21-sulfate derivative. tandfonline.com The sulfate ester bond is relatively stable in acidic and neutral aqueous solutions, as well as in the presence of enzymes found in the upper gastrointestinal tract. tandfonline.comnih.gov However, it can be hydrolyzed by sulfatases present in the lower gut, releasing the active dexamethasone. tandfonline.comnih.gov This targeted release is a key feature being explored for colon-specific drug delivery. tandfonline.comvulcanchem.comnih.gov

Synthesis of Dexamethasone 21-Phosphate and Other C-21 Conjugates

A widely used alternative to sulfation is phosphorylation, leading to the formation of Dexamethasone 21-phosphate. This derivative is synthesized by reacting dexamethasone with pyrophosphoryl chloride in a solvent like tetrahydrofuran (B95107) (THF). google.comgoogle.com The reaction is typically carried out at low temperatures (-35°C to -45°C) to control reactivity and improve yield. google.com The resulting dexamethasone phosphate is then neutralized with a base, such as sodium hydroxide, to form the more stable and water-soluble disodium (B8443419) salt. google.com Dexamethasone 21-phosphate is a prodrug that is rapidly hydrolyzed in vivo by phosphatases to release active dexamethasone. medchemexpress.comarpimed.am

Other C-21 conjugates of dexamethasone have been synthesized to achieve specific delivery or release profiles. For instance, dexamethasone has been conjugated to polymers like pullulan and polypeptides. mdpi.comnih.govnih.govmdpi.com These conjugations often involve an initial modification of dexamethasone, such as carboxylation with succinic anhydride, to introduce a reactive group for linking to the carrier molecule. mdpi.comnih.gov

Table 2: Comparison of Dexamethasone C-21 Derivatives

DerivativeLinkageKey Property ChangeRelease Mechanism
This compoundSulfate EsterIncreased hydrophilicity tandfonline.comEnzymatic hydrolysis by sulfatases tandfonline.com
Dexamethasone 21-phosphatePhosphate EsterIncreased water solubility google.comEnzymatic hydrolysis by phosphatases medchemexpress.com
Dexamethasone 21-propionatePropionate EsterEnhanced lipophilicity vulcanchem.comHydrolysis by esterases vulcanchem.com
Dexamethasone-Polymer ConjugatesVarious (e.g., amide, hydrazone)Altered physicochemical properties, potential for self-assembly nih.govmdpi.comDependent on the linker used (e.g., pH-sensitive, enzymatic) nih.gov

Advanced Conjugation Techniques for Research Probes

For creating research probes and targeted delivery systems, more advanced conjugation techniques are employed. One such method involves the synthesis of an amine-reactive dexamethasone-(C21-phosphorylimidazolide) intermediate. nih.gov This is achieved by reacting dexamethasone 21-phosphate with a carbodiimide (B86325) reagent, followed by the addition of imidazole. nih.gov This intermediate can then be covalently linked to amine groups on proteins, such as monoclonal antibodies, to create immunoconjugates for targeted delivery to specific cell types. nih.govdovepress.com Other techniques reviewed for dexamethasone conjugation include solid-phase synthesis, reversible addition-fragmentation chain-transfer (RAFT) polymerization, and "click" chemistry. nih.govnih.govresearchgate.net

Purity Assessment and Characterization of Synthesized this compound for Research Use

Ensuring the purity and structural integrity of synthesized this compound is crucial for its use in research. A combination of analytical techniques is employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing purity and quantifying the compound. tandfonline.comscielo.br A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of methanol (B129727) and water or a buffered aqueous solution. scielo.br Detection is commonly performed using a UV detector at a wavelength around 239 nm. scielo.br The method's specificity can be confirmed by comparing the retention times of the synthesized compound with a reference standard and ensuring that no interfering peaks from starting materials or byproducts are present. scielo.br

For structural confirmation, spectroscopic methods are indispensable. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) provides detailed information about the molecular structure, confirming the presence of the sulfate group at the C-21 position and the integrity of the steroid backbone. wikipedia.org

Mass Spectrometry (MS), often coupled with a chromatographic separation technique like LC-MS or GC-MS, is used to determine the molecular weight of the compound and to study its fragmentation patterns. mdpi.combioscientifica.com For this compound, the expected molecular weight is 472.5 g/mol for the free acid form. fda.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further confirming the elemental composition. mdpi.com

Table 3: Analytical Techniques for Characterization of this compound

TechniquePurposeTypical Findings/Parameters
High-Performance Liquid Chromatography (HPLC)Purity assessment, QuantificationRetention time matching with standard, peak purity analysis, linearity of response scielo.br
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural elucidationChemical shifts and coupling constants confirming the steroid structure and C-21 sulfation wikipedia.org
Mass Spectrometry (MS)Molecular weight determination, Structural confirmationAccurate mass measurement of the molecular ion, characteristic fragmentation pattern mdpi.comfda.gov
Apparent Partition CoefficientAssessment of hydrophilicityMeasurement of distribution between an organic and aqueous phase (e.g., 1-octanol/water) tandfonline.com

Enzymatic Hydrolysis and Liberation of Dexamethasone from its 21-Sulfate Prodrug

The conversion of the this compound prodrug into the pharmacologically active dexamethasone is a critical step that is highly dependent on specific enzymatic activities within distinct biological compartments. The sulfate moiety renders the molecule more polar and is designed to be cleaved under specific conditions to release the parent drug.

This compound was developed as a colon-specific prodrug, leveraging the unique enzymatic environment of the large intestine. nih.gov The hydrolysis of the sulfate ester bond is necessary to release the active dexamethasone. nih.gov Research indicates that this bioactivation is not mediated by common esterases found in the blood or upper gastrointestinal tract, but rather by enzymes produced by the gut microbiota. nih.govfao.org

Studies using rat cecal contents have demonstrated that this compound is effectively hydrolyzed, producing the parent dexamethasone. nih.gov After a 10-hour incubation with cecal contents, over 80% of the prodrug was converted to dexamethasone. nih.gov This points to the action of microbial sulfatases, enzymes capable of cleaving sulfate groups, which are abundant in the colon's anaerobic environment. While specific microbial sulfatases responsible for this reaction have not been fully characterized in the context of this specific prodrug, the collective enzymatic activity of the cecal microflora is proven to be effective. nih.gov In contrast, other dexamethasone esters, such as dexamethasone sodium phosphate, are rapidly hydrolyzed by esterases present in the blood and other tissues to release the active drug. medchemexpress.comarpimed.am The stability of the 21-sulfate bond in the upper GI tract and its susceptibility to hydrolysis in the cecum underscore the role of microbial enzymes, likely sulfatases, in its targeted bioactivation. nih.gov

The conversion of this compound is profoundly influenced by the specific biological microenvironment it encounters. The design of this prodrug leverages these differences to achieve colon-specific drug delivery. nih.govnih.gov

pH and Upper Intestinal Stability: this compound demonstrates significant stability across a range of pH values typical of the upper gastrointestinal tract. nih.gov Studies on the chemically similar hydrocortisone (B1673445) 21-sulfate found its decomposition rate to be at a minimum around pH 5-6. jst.go.jp For this compound, incubation in various pH buffer solutions and with contents from the upper intestine of rats showed no significant degradation over 24 hours. nih.gov This stability prevents the premature release of dexamethasone in the stomach and small intestine, minimizing systemic absorption before the prodrug reaches its target site. nih.govnih.gov

Microbial Activity in the Colon: The primary factor driving the conversion of this compound is the intense metabolic activity of the microbial flora in the large intestine. nih.gov As demonstrated in vitro, the cecal contents of rats possess the necessary enzymatic machinery to efficiently hydrolyze the sulfate ester, liberating active dexamethasone. nih.gov This targeted release ensures a high concentration of the active drug directly at the site of colonic inflammation. nih.govnih.gov In a rat model of colitis, the hydrolytic activity was somewhat reduced, with the conversion to dexamethasone reaching about 70% of the level seen in healthy rats, yet it remained substantial. nih.gov This suggests that even in a diseased state, the colonic microenvironment retains the capacity to activate the prodrug. nih.gov

Table 1: In Vitro Stability and Conversion of this compound (DS) in Different Biological Microenvironments

ConditionObservationImplicationSource
Incubation in varied pH buffers Stable for 24 hoursProdrug does not prematurely break down due to pH changes in the upper GI tract. nih.gov
Incubation with upper intestinal contents Stable for 24 hoursProdrug remains intact through the small intestine, preventing early absorption. nih.gov
Incubation with cecal contents (Healthy) >80% hydrolysis to dexamethasone at 10 hoursEfficient bioactivation by microbial enzymes in the colon. nih.gov
Incubation with cecal contents (Colitic) Hydrolysis is ~70% of that in healthy cecal contentsProdrug activation is maintained, though slightly reduced, in an inflammatory environment. nih.gov

Glucocorticoid Receptor (GR) Interactions of Dexamethasone and its Bioactivated Forms

Once liberated from its 21-sulfate prodrug, dexamethasone exerts its effects by binding to and activating intracellular glucocorticoid receptors (GR). nih.gov The prodrug form, this compound, is essentially inactive, as the modification at the 21-position significantly reduces binding affinity for the GR. nih.gov

Dexamethasone is a potent agonist for the glucocorticoid receptor (GR), which belongs to the nuclear receptor superfamily. nih.govresearchgate.net Its binding affinity is a key determinant of its pharmacological activity. Studies have shown that esterification at the 21-position, as in the case of the sulfate prodrug, results in a lower binding affinity than the parent alcohol, dexamethasone. nih.gov

Upon enzymatic cleavage of the sulfate group, the liberated dexamethasone binds with high affinity to the GR. nih.gov In studies using human mononuclear leukocytes, the dissociation constant (Kd) for dexamethasone was found to be approximately 5.7-6.7 nM, indicating strong binding. ahajournals.org

Selectivity is another crucial aspect of glucocorticoid action. Dexamethasone exhibits high selectivity for the GR over other steroid receptors, such as the mineralocorticoid receptor (MR) and the progesterone (B1679170) receptor (PR). ersnet.orgdrugbank.comoup.com This selectivity helps to minimize certain side effects. For instance, dexamethasone has about 30% of the affinity for the mineralocorticoid receptor that it has for the glucocorticoid receptor. oup.com The selectivity for the GR over the PR is even more pronounced, with a reported relative binding affinity ratio (GR/PR) of 476. ersnet.orgdrugbank.com This high degree of selectivity is a hallmark of dexamethasone's interaction with its primary target.

Table 2: Receptor Binding Affinity and Selectivity of Dexamethasone

ReceptorParameterValueCell/Tissue SourceSource
Glucocorticoid Receptor (GR) Kd~5.7-6.7 nMHuman Mononuclear Leukocytes ahajournals.org
Mineralocorticoid Receptor (MR) Relative Affinity (MR vs. GR)~30%Rat Kidney oup.com
Progesterone Receptor (PR) GR/PR Selectivity Ratio476Not Specified ersnet.orgdrugbank.com

Upon binding dexamethasone, the GR undergoes a conformational change, dissociates from a chaperone protein complex, dimerizes, and translocates to the nucleus. nih.gov Inside the nucleus, the dexamethasone-GR complex acts as a ligand-dependent transcription factor, modulating the expression of a wide array of genes. nih.govpnas.org This regulation occurs through several mechanisms:

Transactivation: The GR dimer can bind directly to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to increased transcription. pnas.org A well-studied example is the induction of the gene encoding glucocorticoid-induced leucine (B10760876) zipper (GILZ). pnas.org

Transrepression: The GR can repress gene expression, often by interfering with the activity of other transcription factors, such as NF-κB and AP-1. spandidos-publications.com This mechanism is central to the anti-inflammatory effects of glucocorticoids. This can occur without direct DNA binding by the GR. pnas.org

Dexamethasone has been shown to regulate a vast number of genes across different cell types. In multiple myeloma cells, dexamethasone treatment alters the expression of genes critical for apoptosis and cell survival, such as BCL2L11 (encoding BIM) and CXCR4. life-science-alliance.orgresearchgate.net In hepatoma cells, it elevates the mRNA levels of multidrug resistance genes like mdr1 and mdr3. oup.com Studies in various models have shown that dexamethasone can modulate the expression of genes involved in the immune system, metabolism, cell cycle, and cellular stress responses. nih.govdovepress.comfrontiersin.orgfrontiersin.org For example, in sarcoidosis alveolar macrophages, dexamethasone treatment significantly affects metabolic pathways, lysosome function, and the FoxO signaling pathway. frontiersin.org

Table 3: Examples of Genes and Pathways Regulated by Dexamethasone in Cellular Models

Cellular ModelRegulated Gene/PathwayEffectSource
Multiple Myeloma Cells BCL2L11 (BIM), CXCR4Upregulation life-science-alliance.orgresearchgate.net
Mouse Hepatoma Cells mdr1, mdr3Increased mRNA levels oup.com
Rat Pineal Gland Clock genes (Bmal1, Per1, Per2)Altered expression dovepress.com
Human Folliculostellate Cells Dok-1 (inhibitory adaptor protein)Upregulation nih.gov
Colorectal Carcinoma Cells CA9 (Carbonic Anhydrase IX)Downregulation spandidos-publications.com
Sarcoidosis Alveolar Macrophages Metabolic pathways, Lysosome pathwayAltered expression frontiersin.org

Preclinical Pharmacokinetic and Biopharmaceutical Investigations in Research Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles in Animal Models

Dexamethasone (B1670325) 21-sulfate (DS) has been investigated as a colon-specific prodrug of dexamethasone, designed to minimize systemic absorption and deliver the active steroid directly to the large intestine. nih.gov The introduction of a hydrophilic sulfate (B86663) group to the dexamethasone molecule significantly lowers its lipophilicity, which in turn reduces its ability to be absorbed through the upper gastrointestinal tract. nih.gov

In preclinical studies using rats, the systemic absorption of DS after oral administration was found to be exceptionally low. Research demonstrates that when administered orally to rats, intact DS was not detectable in the plasma. nih.gov This indicates that the prodrug largely bypasses systemic uptake in the stomach and small intestine, a key feature for a targeted colonic delivery system. nih.govnih.gov This poor absorption of the intact sulfate ester is intentional, aiming to reduce the systemic side effects commonly associated with glucocorticoid therapy. nih.gov

In contrast, studies on other dexamethasone esters, such as dexamethasone phosphate (B84403), show rapid hydrolysis and absorption, leading to significant systemic levels of the active drug. nih.gov A comparative study in humans, while not an animal model, provides insight into the behavior of the sulfate conjugate in a biological system. Following intravenous injection of dexamethasone sulphate, virtually no free dexamethasone was detected in the plasma, further supporting the stability of the sulfate group against hydrolysis in the systemic circulation and its limited ability to convert to the active form outside the target site. nih.gov

Table 1: Systemic Plasma Concentration Following Oral Administration in Rats

Compound Administered Analyte Measured in Plasma Plasma Detection Status

This interactive table summarizes the key finding regarding the systemic absorption of the prodrug.

The primary goal of designing dexamethasone 21-sulfate as a prodrug is to achieve targeted delivery and accumulation of dexamethasone at a specific site, namely the colon. Preclinical research in rat models of colitis confirms the success of this strategy. nih.gov

Following oral administration, DS travels largely intact through the upper gastrointestinal tract. nih.govnih.gov Upon reaching the large intestine, the prodrug is metabolized by bacterial enzymes present in the cecal contents, which hydrolyze the sulfate bond to release free, active dexamethasone. nih.govresearchgate.net This mechanism ensures that the active drug accumulates specifically at the site of inflammation in conditions like colitis. nih.gov Studies showed that this targeted delivery resulted in the accumulation of dexamethasone in the large intestine of rats. nih.gov

This site-specific activation contrasts with the distribution of systemically administered dexamethasone, which distributes widely throughout the body, including high uptake in the liver, kidney, and adrenal glands. arpimed.am The targeted approach of DS is designed to concentrate the therapeutic effect in the colon while minimizing exposure and potential adverse effects in other tissues. nih.gov

The metabolic fate of this compound is intrinsically linked to its design as a colon-targeted prodrug. Its clearance and elimination are characterized by two distinct pathways depending on whether it is in the gastrointestinal tract or has been absorbed systemically.

In the primary intended pathway following oral administration in rats, the unabsorbed DS prodrug is transported to the large intestine. nih.gov Here, it undergoes metabolic conversion via hydrolysis by microbial enzymes, releasing active dexamethasone. nih.govnih.gov The subsequent elimination profile shows a significantly greater fecal recovery of dexamethasone compared to when dexamethasone itself is administered. nih.gov Conversely, urinary recovery of dexamethasone is much lower after DS administration, reflecting the limited systemic absorption of the prodrug and its active metabolite. nih.gov After oral DS administration, the prodrug itself was detected at very low levels in the urine. nih.gov

In the event that any this compound is absorbed into the systemic circulation, it is cleared rapidly. nih.gov A study in humans involving intravenous administration showed that dexamethasone sulphate has a higher metabolic clearance rate and a shorter plasma half-life than free dexamethasone. nih.gov A large fraction (approximately 60%) of the systemically available dexamethasone sulphate was rapidly excreted unmetabolized in the urine. nih.gov The parent drug, dexamethasone, is primarily metabolized in the liver by the CYP3A4 enzyme. nih.govresearchgate.net

Table 2: Comparative Excretion of Dexamethasone in Rats (Post-Administration of DS vs. Dexamethasone)

Administration Group Fecal Recovery of Dexamethasone Urinary Recovery of Dexamethasone
This compound Much Greater nih.gov Much Less nih.gov

This interactive table compares the elimination routes of the active metabolite, highlighting the effect of the prodrug approach.

Pharmacodynamic Relationships in In Vitro and Ex Vivo Research Systems

In vitro and ex vivo studies have been crucial in elucidating the mechanism of action of this compound as a colon-specific prodrug. These investigations confirm its stability in the upper gastrointestinal environment and its specific activation in the colon. nih.gov

Stability studies demonstrated that DS remains intact when incubated in buffer solutions of varying pH levels and in the contents of the upper intestine of rats for up to 24 hours. nih.gov This stability is essential for preventing premature release of dexamethasone and ensuring the prodrug reaches the large intestine. nih.gov

The key pharmacodynamic event—conversion to active dexamethasone—was studied ex vivo by incubating DS with the cecal contents of rats, which are rich in bacterial enzymes. nih.gov These studies revealed a time-dependent hydrolysis of the prodrug. After 10 hours of incubation, over 80% of the this compound dose was successfully converted into dexamethasone. nih.gov This conversion was also tested using cecal contents from rats with trinitrobenzenesulfonic acid (TNBS)-induced colitis; even in this disease model, the hydrolysis remained efficient, reaching approximately 70% of the level seen in healthy rats. nih.gov These findings demonstrate that the biological activation of the prodrug is effective and time-dependent at the intended target site. nih.gov

Table 3: In Vitro Hydrolysis of this compound in Rat Cecal Contents

Incubation Time Analyte Result
24 hours This compound Stable in upper intestinal contents nih.gov

This interactive table presents the outcomes of the in vitro mechanistic studies.

Cross-species pharmacokinetic (PK) scaling is a method used in preclinical development to predict human pharmacokinetics from animal data. For dexamethasone, the active drug, allometric scaling models have been developed. nih.govnih.gov These models use PK parameters, such as clearance (CL), from multiple animal species and correlate them with body weight (BW) to predict human PK profiles. nih.gov For dexamethasone, plots of log CL versus log BW showed a reasonable correlation across 11 species. nih.govnih.gov Such models, including minimal physiologically-based pharmacokinetic (mPBPK) models, have been used to capture the plasma concentration profiles of dexamethasone across different species. nih.gov

However, for a colon-targeted prodrug like this compound, standard cross-species scaling presents significant challenges. The bioavailability and activation of DS are not dependent on systemic metabolic enzymes that typically scale with body size, but rather on the enzymatic activity of the gut microbiome. nih.govnih.gov The composition and metabolic capacity of gut microbiota can vary significantly between species (e.g., rat vs. human), which would critically impact the rate and extent of prodrug conversion. fao.org

Studies on other steroid esters have highlighted species differences in hydrolysis rates, underscoring that data from one species cannot be directly extrapolated to another without careful consideration. fao.org Therefore, predictive modeling for this compound would require sophisticated models that incorporate species-specific gastrointestinal transit times, pH, and, most importantly, the functional capacity of the gut microbiota. Specific cross-species scaling models for this compound are not described in the available literature.

Advanced Analytical Methodologies for Research Applications

Liquid Chromatography (LC) Based Methods for Quantification in Biological Matrices

Liquid chromatography is a cornerstone for the quantitative analysis of Dexamethasone (B1670325) 21-sulfate and its metabolites in complex biological matrices such as plasma, urine, and tissues. The choice between different LC methods often depends on the required sensitivity, specificity, and the nature of the research study.

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a widely available and robust method for quantifying corticosteroids. While often used to measure the active metabolite, dexamethasone, its application is critical in studies involving the prodrug Dexamethasone 21-sulfate. In such studies, the prodrug is administered and subsequently hydrolyzed by enzymes to its active form. sci-hub.box A combined HPLC-radioimmunoassay procedure has been described for the simultaneous determination of dexamethasone and its prodrug, dexamethasone-21-sulphobenzoate sodium (a related compound), in plasma. nih.gov This method involves separating the compounds on a C18 reversed-phase column before quantification. nih.gov

HPLC-UV methods are valued for their reliability in analyzing pharmaceutical and physiological samples. scielo.org.za For instance, a method for determining dexamethasone in biological fluids used a C18 analytical column with a mobile phase of acetonitrile (B52724) and phosphate (B84403) buffer, with UV detection at 254 nm. scielo.org.zarrpharmacology.ru Such methods demonstrate good linearity over a range of concentrations and achieve excellent drug recovery. scielo.org.za Despite their utility, standard HPLC-UV methods may have limitations in sensitivity, with lower limits of quantification (LLOQ) around 50 ng/mL, which may be sufficient for some applications but not for detailed in vivo kinetic studies where lower concentrations are expected. rrpharmacology.ru

Table 1: Example HPLC-UV Chromatographic Conditions for Dexamethasone Analysis This table presents typical parameters for the analysis of dexamethasone, the active metabolite of this compound.

ParameterConditionSource
ColumnC18 Analytical Column (e.g., Phenomenox Luna® C18, 4.6 x 250 mm; 5 μm) scielo.org.za
Mobile PhaseAcetonitrile and Phosphate Buffer (e.g., 35:65 v/v, pH 8.0) scielo.org.za
Flow Rate1.0 mL/min (Isocratic) scielo.org.za
Detection Wavelength (UV)254 nm scielo.org.zarrpharmacology.ru
Linearity Range40 - 10,000 ng/mL scielo.org.za
Recovery96.8% - 102.3% in serum and urine scielo.org.za

For research demanding higher sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. nih.gov It has become a critical tool for steroid analysis, capable of overcoming the limitations of immunoassays and standard HPLC-UV detection. nih.govnih.gov LC-MS/MS methods can achieve significantly lower limits of quantification, making them ideal for pharmacokinetic studies where drug concentrations in biological fluids can be extremely low. nih.gov

A sensitive LC-MS/MS method for dexamethasone in rat plasma, ultrafiltrate, and fetal tissues reported an LLOQ of 0.2 ng/mL using a 500 μL plasma sample. nih.gov These methods typically use a simple protein precipitation step for sample preparation, followed by separation on a C18 column and detection via a triple quadrupole tandem mass spectrometer using electrospray ionization (ESI). researchgate.netnih.gov The high specificity is achieved through Multiple Reaction Monitoring (MRM), which monitors specific precursor-to-product ion transitions. For dexamethasone, a common transition monitored is m/z 393 → 373. nih.govresearchgate.net

Table 2: Comparison of LC-MS/MS Method Parameters for Dexamethasone Quantification This table summarizes key performance characteristics from various validated LC-MS/MS methods used in research.

MatrixLinearity Range (ng/mL)LLOQ (ng/mL)Ion Transition (m/z)Source
Human Plasma0.25 - 250Not Specified393 → 373 researchgate.net
Rat Plasma0.2 - 1000.2393.4 → 373.3 nih.gov
Nude Mice Plasma2.5 - 5002.5393.0 → 147.1 nih.gov
Bovine Urine0.5 - 3.00.5Not Specified unito.it
Bovine Milk0.15 - 0.60.016 (LOD)Not Specified researchgate.net

Spectroscopic and Spectrometric Characterization Techniques

Spectroscopic methods are indispensable for the fundamental characterization of this compound, including structural confirmation and basic quantification in research settings.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of molecules. For a compound like this compound, or any of its novel metabolites, NMR provides detailed information about the atomic-level structure. nih.govrsc.org Techniques such as 1H NMR, COSY, HSQC, and HMBC are employed to piece together the molecular framework. hyphadiscovery.com

UV-Visible (UV-Vis) spectrophotometry offers a simple, cost-effective, and rapid method for the quantification of dexamethasone in research samples, such as in bulk form or pharmaceutical preparations. researchgate.netnih.gov The method is based on the principle that the molecule absorbs light in the UV spectrum. Dexamethasone exhibits a characteristic maximum absorbance (λmax) at approximately 240-242 nm. nih.govsielc.comresearchgate.net

Validation studies have shown that UV spectrophotometric methods are linear, accurate, and precise for dexamethasone quantification. researchgate.net For instance, a validated method demonstrated linearity in a concentration range of 1 to 30 µg/mL with a good correlation coefficient (r = 0.9998). researchgate.net Another study established linearity from 2 to 50 μg/ml. nih.gov While not as sensitive or specific as chromatographic methods for analysis in complex biological fluids, UV-Vis spectrophotometry is highly suitable for assaying simpler solutions and for quality control purposes in a research context. researchgate.net

Table 3: Validation Parameters for UV Spectrophotometric Assay of Dexamethasone Sodium Phosphate This table shows typical validation results for a simple UV-Vis method.

ParameterResultSource
λmax (nm)242 researchgate.net
Linearity Range (µg/ml)5-25 researchgate.net
Correlation Coefficient (r²)0.999 researchgate.net
Limit of Detection (LOD) (µg/ml)0.78 researchgate.net
Limit of Quantification (LOQ) (µg/ml)2.30 researchgate.net

Chromatographic and Spectrometric Techniques for Impurity Profiling in Research Materials

Ensuring the purity of research materials like this compound is critical for the validity of experimental results. Impurity profiling involves the identification and quantification of process-related impurities and degradation products. HPLC is the primary technique for this purpose, often coupled with UV or MS detection. dphen1.comresearchgate.net

Forced degradation studies are a key component of impurity profiling, where the compound is subjected to stress conditions such as acid, base, heat, and light to identify potential degradants. dphen1.com A stability-indicating HPLC method was developed to separate dexamethasone from its major process impurities and degradation products. researchgate.net Such methods must be validated to be specific, sensitive, and robust. researchgate.net A validated method for dexamethasone-related substances was linear in the range of 0.01-0.30 µg/ml, with a detection limit of 0.008 µg/ml, demonstrating its suitability for detecting trace impurities. researchgate.net The coupling of these chromatographic methods with mass spectrometry (LC-MS) allows for the structural elucidation of these unknown impurities, which is vital for understanding the stability and quality of the research material. dphen1.comresearchgate.net

Biological Activity and Mechanistic Efficacy in in Vitro and Animal Models

Investigation of Anti-Inflammatory Mechanisms in Cellular and Tissue Culture Systems

Regulation of Inflammatory Cytokine Production and Signaling Pathways

Dexamethasone (B1670325), a synthetic glucocorticoid, is known for its potent anti-inflammatory and immunosuppressive properties. nih.gov Its mechanisms of action are multifaceted, primarily involving the regulation of inflammatory cytokine production and their associated signaling pathways. nih.govnih.gov Glucocorticoids like dexamethasone exert their effects by binding to the intracellular glucocorticoid receptor (GR). oup.com This complex then translocates to the nucleus and can influence gene expression in two main ways: by binding directly to glucocorticoid response elements (GREs) on DNA to activate gene transcription (transactivation), or by interacting with other transcription factors to repress their activity (transrepression). oup.com

A key aspect of dexamethasone's anti-inflammatory effect is its ability to inhibit the production of pro-inflammatory cytokines. nih.gov Studies have shown that dexamethasone can suppress the production of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), IL-6, and IL-8. oup.comarvojournals.org For instance, in a study involving cardiac surgery patients, dexamethasone administration abolished the TNF-α and IL-8 responses and reduced the IL-6 response. oup.com Conversely, it exaggerated the release of the anti-inflammatory cytokine IL-10. oup.com This shift in the cytokine balance towards an anti-inflammatory profile is a crucial part of its therapeutic action. oup.com

The regulation of cytokine production is intrinsically linked to the modulation of key signaling pathways, most notably the nuclear factor-kappa B (NF-κB) pathway. mdpi.com NF-κB is a critical transcription factor for many pro-inflammatory genes. mdpi.com Dexamethasone can inhibit NF-κB-driven gene expression. mdpi.com One proposed mechanism for this is the induction of glucocorticoid-induced leucine (B10760876) zipper (GILZ), which can bind to and inhibit the p65 subunit of NF-κB. oup.com However, the interaction between dexamethasone and the NF-κB pathway can be complex and context-dependent. Some studies have shown that dexamethasone can decrease NF-κB activity, while others suggest it may not affect NF-κB activation but rather modulate its downstream effects. nih.govplos.org For example, in TNF-α stimulated rotator cuff tenocytes, dexamethasone was found to promote the nuclear localization of NF-κB subunits (p65, p50, and p52), suggesting a more complex regulatory role than simple inhibition. nih.gov

Furthermore, dexamethasone has been shown to influence other signaling pathways, such as the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. mdpi.com The PI3K/Akt signaling cascade is important in triggering and amplifying the cytokine network. mdpi.com Dexamethasone has been observed to downregulate the phosphorylation of PI3K and Akt, thereby reducing the activation of downstream targets like NF-κB. mdpi.com

Cell TypeStimulusCytokine/Mediator MeasuredEffect of DexamethasoneReference
Human Retinal Microvascular Pericytes (HRMPs)High Glucose, TNF-α, IL-1βInflammatory and Angiogenic MediatorsDose-dependent inhibition of secretion arvojournals.org
Human Monocytes (THP-1)TNF-α, IL-1βInflammatory Mediators (e.g., MCP-1, IL-7, MIP-1α)Dose-dependent inhibition of secretion arvojournals.org
Human Cord Blood-derived Mast CellsFcεRI cross-linkingGM-CSF, TNF-αDose-dependent inhibition of production and secretion nih.gov
Neutrophil-like differentiated HL-60 cellsNot specifiedOncostatin M (OSM)Downregulation of production and mRNA expression mdpi.com
RAW 264.7 MacrophagesLipopolysaccharide (LPS)IL-1β, IL-6, TNF-αReduction of inflammatory cytokine production and secretion via KLF9 spandidos-publications.com

Modulation of Cellular Proliferation and Differentiation (e.g., osteoblasts, immune cells)

Dexamethasone exerts significant influence on the proliferation and differentiation of various cell types, most notably osteoblasts and immune cells. These effects are often dose-dependent and can appear contradictory, highlighting the complexity of its biological actions.

In the context of bone metabolism, dexamethasone is frequently used to induce the differentiation of mesenchymal stem cells (MSCs) into osteoblasts in vitro. nih.govresearchgate.net It has been shown to increase alkaline phosphatase (ALP) activity, a key marker of osteoblast differentiation, and promote mineralization, the process of bone formation. nih.govresearchgate.net Studies have demonstrated that dexamethasone can enhance the expression of osteogenic markers like Runx2 and osterix. eur.nl However, this pro-differentiative effect is often accompanied by a decrease in cellular proliferation. nih.govresearchgate.net For example, in cultures of human bone marrow stromal cells, dexamethasone reduced the cell number while simultaneously increasing ALP activity and bone-like nodule formation. researchgate.net The timing of dexamethasone exposure is also critical; its presence after the first passage of cells appears necessary for robust osteoblast differentiation. researchgate.net The combination of dexamethasone with other factors, such as sulfated hyaluronic acid, can lead to synergistic effects, further enhancing osteogenic differentiation. researchgate.net

Conversely, at high concentrations, dexamethasone can have detrimental effects on bone cells. Supraphysiological concentrations have been shown to decrease the proliferation of osteogenic precursors without necessarily inhibiting their differentiation and maturation. researchgate.net This antiproliferative effect is a key factor in glucocorticoid-induced osteoporosis. researchgate.net

Regarding immune cells, dexamethasone generally exhibits an inhibitory effect on their proliferation and function. It can suppress lymphocyte colony proliferation and induce apoptosis in various immune cell types. nih.govspandidos-publications.com For instance, dexamethasone has been shown to inhibit the maturation of mast cell progenitors in a time- and dose-dependent manner. nih.gov In studies using mouse models, dexamethasone treatment led to significant and persistent reductions in peripheral CD4+ and CD8+ T cells, as well as regulatory T cells (Tregs). nih.gov This immunosuppressive activity is central to its therapeutic use in inflammatory and autoimmune diseases. nih.gov

Cell TypeEffect of DexamethasoneKey FindingsReference
Human Bone Marrow Stromal Cells (BMSCs)Promotes osteogenic differentiation, reduces proliferationIncreased ALP activity and bone-like formation; decreased cell number. researchgate.net
Mouse Bone Marrow Stromal Cells (BMSCs)Induces adipocyte and osteoblast differentiationAt 100 nM, induced both adipocyte and osteoblast phenotypes. eur.nl
Human Alveolar Bone-derived Osteoblast-like cellsDecreases proliferation, increases differentiationDecreased cell proliferation but increased ALP activity and collagen synthesis. nih.gov
Human Osteoblast PrecursorsDecreases proliferation at high concentrationsSupraphysiological concentrations decreased cell number but maintained osteogenic differentiation. researchgate.net
Human Cord Blood-derived Mast Cell ProgenitorsInhibits maturationTime- and dose-dependent inhibition of mast cell development. nih.gov
Mouse Peripheral T-cells (CD4+, CD8+, Tregs)Reduces cell numbersSignificant and persistent reductions in circulating T-cell populations. nih.gov

Efficacy Studies in Preclinical Animal Disease Models

Gastrointestinal Targeted Effects in Experimental Colitis Models

Dexamethasone 21-sulfate has been investigated as a colon-specific prodrug of dexamethasone for the treatment of inflammatory bowel disease, such as ulcerative colitis. nih.gov The rationale behind this approach is to deliver the active drug directly to the site of inflammation in the colon, thereby maximizing therapeutic efficacy while minimizing systemic side effects.

In a study using a trinitrobenzene sulfonic acid (TNBS)-induced colitis model in rats, orally administered this compound was shown to be effectively delivered to the large intestine. nih.gov This resulted in a localized accumulation of the active form, dexamethasone, at the target site. nih.gov The study found that this compound itself was not detectable in the plasma and had very low levels in the urine, indicating minimal systemic absorption. nih.gov Consequently, this compound was more effective than dexamethasone in healing the inflamed colon in this rat model. nih.gov

The dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model is another widely used tool to mimic ulcerative colitis in rodents. nih.govphysiology.org While some studies have shown that dexamethasone treatment can ameliorate colitis symptoms in this model, others have reported conflicting results. nih.govnih.gov For instance, one study in mice found that pretreatment with dexamethasone did not prevent the induction of acute DSS colitis and, in fact, aggravated both macroscopic and histologic inflammation scores. nih.gov Another study using the DSS model in mice showed that a short-term course of dexamethasone improved the disease outcome, reduced intestinal inflammation, and decreased the expression of pro-inflammatory cytokines like interferon-gamma and interleukin-1β in the colon. nih.gov These discrepancies may be attributable to differences in the timing of drug administration, the specific mouse strain used, and the severity of the induced colitis. nih.gov For example, C57BL/6 mice are known to develop a more chronic and progressive form of colitis compared to BALB/c mice after a single exposure to DSS. physiology.org

Animal ModelCompoundKey FindingsReference
TNBS-induced colitis in ratsThis compoundEfficiently delivered to the large intestine, resulting in localized dexamethasone accumulation and improved healing compared to oral dexamethasone. nih.gov
DSS-induced colitis in miceDexamethasonePretreatment did not prevent colitis and aggravated inflammation scores. nih.gov
DSS-induced colitis in miceDexamethasoneShort-term therapy improved disease outcome, reduced intestinal inflammation, and decreased pro-inflammatory cytokine expression. nih.gov
DSS-induced colitis in miceDexamethasone (as a reference compound)Alleviated body weight loss and colon shortening. plos.org

Effects on Musculoskeletal Tissue Health and Regeneration in Animal Models

Dexamethasone's effects on musculoskeletal tissues are complex, with evidence suggesting both beneficial and detrimental outcomes depending on the context and dosage.

In the realm of bone regeneration, dexamethasone has been shown to promote osteogenesis. In a mouse model of ectopic bone formation, the co-administration of dexamethasone with bone morphogenetic protein-2 (BMP-2) in a gelatin sponge scaffold significantly enhanced new bone formation compared to BMP-2 alone. oup.com This study identified an optimal concentration of dexamethasone that stimulated the Runx2-dependent pathway, a critical signaling cascade for osteoblast differentiation. oup.com Similarly, injectable hydrogels providing long-term controlled release of dexamethasone have been shown to promote bone regeneration in rat cranial defects by fostering an immunomodulatory environment that supports osteogenesis. acs.org

However, prolonged or high-dose systemic administration of glucocorticoids like dexamethasone is a well-established cause of osteoporosis. biorxiv.org Animal models have been developed to study glucocorticoid-induced osteoporosis. For instance, intramuscular injections of dexamethasone have been used to induce osteoporosis in rabbits. nih.gov In skeletally immature mice, dexamethasone treatment led to a significant reduction in osteoblastic lineage cells and downregulated key genes involved in bone development, contributing to bone fragility. biorxiv.org Interestingly, in this model, the adverse effects on bone were not associated with increased osteoclast activity, which is often implicated in adult glucocorticoid-induced bone loss. biorxiv.org Zebrafish have also been utilized as a model, where dexamethasone injection suppressed scale regeneration, an indicator of bone metabolism, and increased the activity of cathepsin K, an enzyme involved in bone resorption. researchgate.net

Regarding skeletal muscle, high concentrations of dexamethasone are known to induce muscle atrophy. mdpi.com This is a significant concern in clinical settings where glucocorticoids are used for extended periods. Animal models of dexamethasone-induced muscle atrophy are used to investigate potential therapeutic interventions. semanticscholar.orge-enm.org These models have shown that dexamethasone promotes muscle protein degradation, in part by increasing the expression of muscle-specific E3 ubiquitin ligases like Atrogin-1 and MuRF1. semanticscholar.orge-enm.org

Immunomodulatory Roles in Non-Clinical Immune Response Models

Dexamethasone is widely used as an immunosuppressive agent in various non-clinical animal models to study immune responses and to evaluate the efficacy of immunomodulatory therapies. scirp.org Its potent anti-inflammatory and immunosuppressive effects are mediated through its action on various immune cells and signaling pathways. nih.gov

In mouse models, dexamethasone administration is a common method to induce a state of immunosuppression. scirp.org This is characterized by a reduction in the weight of immune organs such as the spleen and thymus, a decrease in the number of circulating leukocytes, and impaired function of immune cells like macrophages. scirp.org For example, dexamethasone has been shown to reduce the phagocytic ability of mononuclear macrophages in mice. scirp.org

Dexamethasone significantly impacts T-lymphocyte populations. Studies in mice have demonstrated that dexamethasone treatment leads to a marked and sustained reduction in the absolute numbers of peripheral CD4+ and CD8+ T cells. nih.gov It can also affect the balance of T-cell subsets, for instance, by altering the CD4+/CD8+ ratio. scirp.org While some studies show a reduction in regulatory T cells (Tregs) with dexamethasone treatment, the effect on this specific T-cell population can be variable. nih.gov

The immunomodulatory effects of dexamethasone are also evident in its ability to regulate cytokine production in vivo. It can suppress the production of pro-inflammatory cytokines while in some cases enhancing anti-inflammatory ones. asm.org For example, in a mouse model of Brucella abortus infection, adrenal steroids, which include glucocorticoids, were shown to modulate the immune response by regulating cytokine production. asm.org Dexamethasone can also influence the proliferation of lymphocytes in response to stimuli. In immunosuppressed mice, treatment that counteracted the effects of dexamethasone was shown to enhance the proliferative capacity of splenic lymphocytes. scirp.org

These well-characterized immunosuppressive effects make dexamethasone a standard control or tool in a wide range of immunological studies, from infectious diseases to cancer immunotherapy. nih.govasm.org

Bioremediation and Degradation Research of Dexamethasone by Microbial Strains

The widespread use of synthetic glucocorticoids such as dexamethasone has led to their emergence as environmental contaminants in water sources, including hospital wastewater, urban sewage, and rivers. nih.gov Bioremediation, which utilizes microorganisms to break down pollutants, represents a promising technology for addressing steroid contamination. Research has focused on identifying and characterizing microbial strains capable of degrading dexamethasone and its derivatives.

Several bacterial species have been isolated and studied for their ability to metabolize dexamethasone. A strain of Pseudomonas alcaligenes, isolated from hospital wastewater, demonstrated the ability to use dexamethasone sodium phosphate (B84403) as its sole carbon and energy source. nih.gov Through an acclimation process, the degradation efficiency of this strain was significantly enhanced. nih.gove-century.us The degradation rate for dexamethasone sodium phosphate increased from 50.89% to 98.7%, while the rate for dexamethasone rose from 23.63% to 74.99%. e-century.us

Further investigation into the enzymatic processes of P. alcaligenes revealed that the degradation activity is primarily located within the cell (intracellular). nih.gov Two key proteins were identified: a 41 kDa protein, which shows a 56% coverage match to isovaleryl coenzyme A dehydrogenase and is believed to be the primary degrading enzyme, and a 100 kDa protein, which is thought to be a TonB-dependent receptor responsible for transporting the dexamethasone into the cell. nih.gove-century.us The purified 41 kDa enzyme demonstrated a 36% degradation rate for dexamethasone and a 95% rate for dexamethasone sodium phosphate. nih.gov The optimal conditions for this enzyme's activity were found to be a pH range of 6.5-8.5 and a temperature range of 25-40°C. nih.gove-century.us

Another bacterium, Burkholderia sp. CQ001, also isolated from hospital wastewater, has shown high efficiency in degrading dexamethasone. alliedacademies.orgbiomedres.info This strain achieved degradation rates of 77.11% for dexamethasone and 84.8% for dexamethasone sodium phosphate within 24 hours under optimal conditions of 37°C and a pH of 7.5. alliedacademies.orgbiomedres.info Genome sequencing of Burkholderia sp. CQ001 revealed the presence of genes related to steroid compound metabolism, providing a genetic basis for its degradation capabilities. alliedacademies.org

In addition to direct degradation, microbial biotransformation of dexamethasone has been observed. The bacterium Bacillus subtilis can transform dexamethasone into several metabolites. researchgate.net After a seven-day incubation period, three primary transformation products were identified: 6-hydroxydexamethasone, 17-oxodexamethasone, and 6-hydroxy-17-oxodexamethasone. researchgate.netnih.gov Studies using bacterial consortia from activated sludge have identified other transformation products, including dexamethasone-21-oic acid and 16,17-unsaturated dexamethasone, highlighting that the nature of the degradation products can depend on whether pure cultures or mixed microbial communities are involved. nih.gov

The research into these microbial strains lays a foundation for developing bioremediation agents to clear dexamethasone pollution from water systems. nih.gove-century.us

Research Findings on Microbial Degradation of Dexamethasone

Table of Chemical Compounds

Structure Activity Relationship Sar Studies and Analogue Development

Elucidation of the Structural Determinants of Dexamethasone (B1670325) 21-Sulfate's Prodrug Properties

The designation of dexamethasone 21-sulfate as a prodrug stems from its chemical and biological properties, which are deliberately engineered to delay activation until the drug reaches a specific site of action. The primary structural determinant for its prodrug behavior is the addition of a sulfate (B86663) group at the 21-position of the parent dexamethasone molecule. nih.govresearchgate.net

This modification imparts several key characteristics:

Increased Hydrophilicity : The introduction of the highly polar sulfate moiety drastically increases the water solubility of the compound while lowering its lipophilicity. This is quantified by the significant decrease in the apparent partition coefficient. In one study, the partition coefficient (1-octanol/pH 6.8 phosphate (B84403) buffer) was lowered from 52.5 for dexamethasone to 0.27 for this compound. nih.govresearchgate.net This change in polarity is crucial as it limits the passive absorption of the intact prodrug across the lipid membranes of the upper gastrointestinal (GI) tract. nih.gov

Stability in the Upper GI Tract : this compound demonstrates considerable stability in environments mimicking the stomach and small intestine. It remains stable when incubated in buffer solutions of varying pH and in the presence of contents from the upper intestine. nih.govresearchgate.net This ensures that the prodrug transits to the lower GI tract intact, preventing premature release of the active dexamethasone and minimizing systemic absorption. nih.gov

Targeted Bioactivation : The key to its site-specific delivery is the enzymatic cleavage of the sulfate group. The prodrug is designed to be a substrate for sulfatases, which are enzymes produced by the microflora of the large intestine. Upon reaching the colon, these bacterial enzymes hydrolyze the 21-sulfate ester, releasing the active drug, dexamethasone. nih.gov In vitro studies using rat cecal contents showed that this compound was effectively hydrolyzed, producing dexamethasone in high yields (over 80% of the dose at 10 hours). nih.govresearchgate.net This targeted release allows for a high local concentration of dexamethasone at the site of inflammation in conditions like colitis, while limiting systemic exposure. nih.gov

Stability of the Parent Drug : An additional desirable property is the stability of the released dexamethasone against further bioinactivation by cecal contents, which was found to be greater than that of other corticosteroids like prednisolone (B192156) or hydrocortisone (B1673445). nih.govresearchgate.net

Table 1: Physicochemical and Prodrug Properties of Dexamethasone vs. This compound
PropertyDexamethasoneThis compoundStructural RationaleReference
Apparent Partition Coefficient (1-octanol/pH 6.8 buffer)52.50.27Addition of a polar sulfate group at the 21-position increases hydrophilicity. nih.gov
Stability in Upper Intestinal Contents-Stable for 24 hoursThe sulfate ester bond is resistant to hydrolysis in the pH and enzymatic environment of the upper GI tract. nih.gov
Hydrolysis in Cecal Contents (Bioactivation)Not Applicable>80% conversion to Dexamethasone at 10 hoursThe sulfate ester is cleaved by bacterial sulfatase enzymes present in the colon. nih.govresearchgate.net
Bioinactivation by Cecal Contents (Parent Drug)StableNot ApplicableThe core structure of dexamethasone is resistant to metabolic inactivation by colonic microflora. nih.gov

Rational Design and Synthesis of this compound Analogs with Modified Biological Profiles

The successful application of the 21-sulfate prodrug strategy provides a foundation for the rational design of new analogues. The goal of creating analogues is often to fine-tune the therapeutic index by altering properties such as receptor affinity, prodrug activation rate, or tissue specificity. acs.org The design process involves strategic structural modifications to the dexamethasone backbone or the promoiety (the sulfate group in this case). nih.govethernet.edu.et

While specific research on a wide array of this compound analogues is limited, the principles of medicinal chemistry allow for hypothetical and rational design based on other corticosteroid analogues. acs.org For instance, modifications could involve:

Altering the Steroid Core : Introducing or changing substituents on the steroid rings (A, B, C, or D) could modulate the intrinsic activity of the released drug. Fluorination at the C6 or C9 positions is a known strategy to increase the potency of glucocorticoids. acs.org

Modifying the Linker : Replacing the sulfate group with other chemical moieties could alter the prodrug's stability and activation kinetics. For example, using different ester, carbonate, or amide linkages could change the susceptibility to enzymatic cleavage. mdpi.com Amphiphilic drug-drug conjugates have been synthesized by linking dexamethasone to other molecules like salvianolic acid B through ester or amide bonds, creating self-assembling nanoparticles with unique delivery properties. nih.gov Another approach involves conjugating dexamethasone to polymers like polyethylene (B3416737) glycol (PEG) via specialized linkers, such as a hydrazone bond, which is designed to be cleaved under acidic conditions found in specific cellular compartments. acs.org

The synthesis of such analogues involves multi-step chemical processes. For example, creating a dexamethasone-polymer prodrug involved protecting the 21-hydroxyl group, followed by conjugation to a linker system and the polymer backbone. acs.org Similarly, the synthesis of dexamethasone-salvianolic acid B conjugates required covalently linking the two molecules through an ester or amide bond. nih.gov

Once a dexamethasone analogue is released from its prodrug form, its efficacy is determined by its interaction with the glucocorticoid receptor (GR). patsnap.com The GR is a ligand-activated transcription factor that mediates the effects of glucocorticoids. mdpi.com The binding of a ligand to the GR's ligand-binding domain (LBD) initiates a conformational change, leading to receptor activation and subsequent regulation of gene expression. patsnap.comnih.gov

SAR studies have identified key structural features of dexamethasone that are critical for high-affinity binding to the GR:

Core Steroid Structure : The fundamental pregnane (B1235032) skeleton is essential.

Key Functional Groups : The C3-keto, C11-hydroxyl, and C20-keto groups are crucial for maintaining key hydrogen bond interactions with amino acid residues in the LBD, such as Asn564, Gln570, Arg611, and Gln642. acs.orgresearchgate.net

Potency-Enhancing Modifications : The 9α-fluoro and 16α-methyl groups on dexamethasone increase its interaction surface within the LBD, enhancing its potency compared to hydrocortisone. patsnap.commdpi.com

Any modification to the steroid backbone in a potential analogue would directly impact these interactions. For example, altering substituents at the C17 position can confer unique stable conformations to the GR upon binding, which is critical for its activity. nih.gov The design of novel dexamethasone analogues, DX1, DX4, and PN4, showed that modifications can lead to significantly different interactions with the GR, resulting in compounds with greater selectivity or potency. mdpi.comresearchgate.net

Table 2: Key Amino Acid Residues in the Glucocorticoid Receptor LBD Interacting with Dexamethasone
Amino Acid ResiduePositionType of InteractionReference
AsparagineAsn564Hydrogen Bond researchgate.net
GlutamineGln570Hydrogen Bond researchgate.net
ArginineArg611Hydrogen Bond researchgate.net
GlutamineGln642Hydrogen Bond researchgate.net
ThreonineThr739Hydrogen Bond researchgate.net

The effectiveness of a prodrug is critically dependent on its stability during transit and the rate of its conversion to the active drug at the target site. For this compound, the chemical structure (a sulfate ester) is directly correlated with its stability in the acidic and enzymatic environment of the upper GI tract and its specific activation by bacterial sulfatases in the colon. nih.govresearchgate.net

For rationally designed analogues, the choice of the promoiety and the linker is paramount in determining these kinetics.

Ester and Amide Bonds : These are common linkers in prodrug design. Ester-based prodrugs are often susceptible to hydrolysis by esterase enzymes, which are abundant in the body. Amide bonds are generally more stable. mdpi.com In the case of dexamethasone-salvianolic acid B conjugates, both ester and amide-linked versions were created, likely to modulate their stability and release profiles. nih.gov

pH-Sensitive Linkers : Some prodrugs are designed to release the active drug in response to a change in pH. The macromolecular dexamethasone prodrug ZSJ-0228 utilizes a hydrazone bond in its linker system. This bond is relatively stable at physiological pH (7.4) but is designed to be cleaved in the more acidic environment of cellular endosomes and lysosomes (pH 4.5-5.0), providing a mechanism for intracellular drug release. acs.org

Enzyme-Specific Linkers : The this compound strategy is a prime example of targeting specific enzymes (bacterial sulfatases). nih.gov Other strategies could involve glycosidic bonds (targeting glycosidases) or peptide linkers (targeting peptidases) to achieve site-specific activation. iqpc.com

The correlation is clear: the chemical nature of the bond connecting the drug to its promoiety dictates the prodrug's stability and the specific conditions (enzymatic, pH) required for its bioactivation. ethernet.edu.etmdpi.com

Computational Chemistry and Molecular Modeling Approaches in SAR Exploration

Modern drug design heavily relies on computational chemistry and molecular modeling to accelerate the exploration of SAR. kallipos.grresearchgate.net These in silico techniques provide powerful tools to predict how structural modifications to a molecule like dexamethasone or its prodrugs will affect their biological activity before they are synthesized. vu.edu.auresearchgate.net

Key computational approaches used in glucocorticoid research include:

Molecular Docking : This technique predicts the preferred orientation of a ligand when bound to a receptor. nih.gov For dexamethasone analogues, docking studies are used to model how the molecule fits into the LBD of the glucocorticoid receptor. acs.orgnih.gov These simulations can estimate the binding affinity (e.g., docking score) and visualize the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the receptor's amino acid residues. nih.govmdpi.com This helps researchers prioritize which analogues are most likely to have high binding affinity and are therefore worth synthesizing for further testing. mdpi.comresearchgate.net

Molecular Dynamics (MD) Simulations : While docking provides a static snapshot, MD simulations model the movement of the ligand-receptor complex over time. nih.gov This provides insight into the stability of the binding pose and how the receptor's conformation might change in response to binding different ligands. nih.gov For example, MD simulations of novel dexamethasone analogues (DX4 and PN4) revealed that their binding caused an expansion of the GR ligand-binding pocket, which could explain their high potency. mdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) : 3D-QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By analyzing a set of known molecules, a predictive model can be built to estimate the activity of newly designed, unsynthesized compounds.

These computational methods allow for the high-throughput virtual screening of large libraries of potential drug candidates and provide a deeper, atom-level understanding of the structure-function relationships that govern the activity of dexamethasone and its analogues. researchgate.netnih.gov

Innovative Drug Delivery System Research and Biomedical Research Applications

Design and Characterization of Targeted Delivery Systems for Dexamethasone (B1670325) 21-Sulfate

The development of targeted delivery systems for dexamethasone and its derivatives, like dexamethasone 21-sulfate, is a significant area of biomedical research. The primary goal is to enhance the therapeutic efficacy at specific sites of action while minimizing the systemic side effects often associated with corticosteroids. nih.govatsjournals.org This involves designing and characterizing various nano- and micro-scale carriers that can encapsulate the drug and release it in a controlled manner.

Polymeric Nanoparticles and Hydrogel Formulations for Controlled Release

Polymeric nanoparticles and hydrogels are at the forefront of research for creating controlled-release formulations of dexamethasone and its analogs. tandfonline.com These systems are designed to improve drug stability, prolong release, and target inflamed tissues. tandfonline.com

Polymeric Nanoparticles:

Researchers have utilized biodegradable polymers like poly(lactic-co-glycolic) acid (PLGA) to formulate nanoparticles containing dexamethasone. ahajournals.org These nanoparticles can be engineered to have specific sizes, typically in the range of 90 to 250 nm, which allows them to penetrate vessel walls and persist in tissues for extended periods. ahajournals.org For instance, in one study, PLGA nanoparticles loaded with dexamethasone demonstrated a biphasic release pattern, with an initial burst release of about 50% of the drug in the first 36-48 hours, followed by a sustained release over four weeks. ahajournals.org This controlled release was shown to be effective in reducing neointimal formation in a rat carotid artery injury model, with dexamethasone being present in the treated segment for up to 14 days without detectable plasma levels after the initial hours. ahajournals.org

Another approach involves the use of amphiphilic polypeptides that self-assemble into nanoparticles. mdpi.com These have been investigated for intravitreal delivery to treat eye diseases. mdpi.com By conjugating dexamethasone to these polypeptides, nanoparticles with hydrodynamic diameters between 200 and 370 nm can be formed. mdpi.com The release of dexamethasone from these conjugates can be controlled over a period of 96 to 192 hours by varying the polymer composition. mdpi.com

Liposomes, which are lipid-based nanoparticles, have also been extensively studied as carriers for dexamethasone. nih.gov Surface-modified liposomes, for example with peptides, can enhance the targeted delivery to inflamed joints in conditions like rheumatoid arthritis. nih.gov Studies have shown that dexamethasone-loaded liposomes with a size of approximately 58.07 nm can significantly increase the drug's bioavailability compared to the free drug. nih.gov

Hydrogel Formulations:

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water or biological fluids, making them suitable for encapsulating and delivering drugs. Thermo-sensitive hydrogels, which are liquid at room temperature and form a gel at body temperature, are particularly promising for localized drug delivery. nih.gov

A study on a dexamethasone-loaded thermo-sensitive hydrogel for osteoarthritis treatment demonstrated a rapid release in the first 24 hours followed by a sustained release for seven days. nih.gov This formulation was effective in attenuating osteoarthritis progression in a mouse model. nih.gov Another innovative approach combines nanoparticles with hydrogels. mdpi.com For example, a biodegradable dexamethasone-HEMA hydrogel was developed to entrap both polymeric micelles loaded with hydrophobic dexamethasone and liposomes loaded with hydrophilic dexamethasone phosphate (B84403). mdpi.com This system allows for a sequential release of the two forms of the drug. mdpi.com

Microsphere-embedded hydrogels have also been developed for long-term controlled release. nih.gov PLGA microspheres containing dexamethasone, when embedded in a hydrogel, can provide sustained release for as long as 28 days. nih.gov

Below is a table summarizing key characteristics of different nanoparticle and hydrogel formulations for dexamethasone delivery:

Delivery SystemPolymer/CarrierParticle/System SizeRelease ProfileResearch Application
Polymeric NanoparticlesPoly(lactic-co-glycolic) acid (PLGA)90-250 nmBiphasic: ~50% in 36-48h, sustained release up to 4 weeksPrevention of neointimal formation after vascular injury ahajournals.org
Polypeptide NanoparticlesPoly(L-glutamic acid-co-D-phenylalanine), Poly(L-lysine-co-D/L-phenylalanine)200-370 nmControlled release over 96-192 hoursIntravitreal delivery for eye diseases mdpi.com
LiposomesLipid bilayers~58 nmHigher bioavailability compared to free drugTreatment of rheumatoid arthritis nih.gov
Thermo-sensitive HydrogelChitosan-glycerin-boraxNot applicableRapid release in 24h, sustained for 7 daysTreatment of osteoarthritis nih.gov
Nanoparticle-in-HydrogelDexamethasone-HEMA hydrogel with micelles and liposomesMicelles: ~55 nm, Liposomes: ~120 nmSequential release of dexamethasone and dexamethasone phosphateLocalized treatment of glioblastoma-associated edema mdpi.com
Microsphere-embedded HydrogelPLGA microspheres in agarose (B213101) hydrogelNot applicableSustained release for at least 99 daysEnhanced osteochondral repair nih.gov

Prodrug-Based Strategies for Site-Specific Drug Delivery in Research Models

Prodrug strategies involve chemically modifying a drug to create an inactive derivative that is converted to the active form at a specific site in the body. This approach is particularly useful for targeting drugs like dexamethasone to specific tissues and minimizing systemic exposure. nih.gov

Colon-Specific Prodrugs:

This compound has been synthesized and investigated as a colon-specific prodrug of dexamethasone. nih.gov The introduction of a sulfate (B86663) group significantly lowers the lipophilicity of dexamethasone, which is intended to limit its absorption in the upper gastrointestinal tract. nih.gov In vitro studies have shown that this compound is stable in acidic conditions and in the presence of upper intestinal contents but is hydrolyzed to release active dexamethasone by the enzymes present in the cecal contents of rats. nih.gov This suggests that the prodrug can be delivered intact to the colon, where it is activated. nih.gov In a rat model of colitis, orally administered this compound was more effective in healing the inflamed colon compared to dexamethasone itself. nih.gov Furthermore, plasma levels of the prodrug were undetectable, indicating minimal systemic absorption and potentially reduced systemic side effects. nih.gov

Another colon-targeting approach involves creating glycoside prodrugs, such as dexamethasone-21-β-D-glucoside. ualberta.ca These prodrugs are designed to be hydrolyzed by bacterial glycosidases in the colon, releasing the active steroid. ualberta.ca

Inflammation-Targeted Prodrugs:

Researchers have also designed prodrugs that are activated by the specific microenvironment of inflamed tissues. For example, a micelle-forming dexamethasone prodrug was developed by conjugating two dexamethasone molecules to a polyethylene (B3416737) glycol (PEG) chain via an acid-cleavable linker. acs.org These prodrugs self-assemble into micelles that can extravasate through leaky vasculature at sites of inflammation. acs.org Once at the target site, the acidic environment within inflammatory cells cleaves the linker, releasing dexamethasone locally. acs.org In a mouse model of lupus nephritis, this prodrug demonstrated superior therapeutic efficacy compared to an equivalent dose of dexamethasone 21-phosphate disodium (B8443419), without apparent glucocorticoid toxicities. acs.org

pH-Responsive Prodrugs:

The development of pH-responsive prodrugs is another strategy for targeted delivery. These systems are designed to release the active drug in response to specific pH changes, such as the acidic microenvironment of tumors or inflamed tissues. ewadirect.commdpi.com

The following table details various prodrug strategies for dexamethasone:

Prodrug StrategyProdrugActivation MechanismTarget SiteKey Research Finding
Colon-SpecificThis compoundHydrolysis by bacterial sulfatases in the colonColonMore effective than dexamethasone in a rat colitis model with minimal systemic absorption. nih.govnih.gov
Colon-SpecificDexamethasone-21-β-D-glucosideHydrolysis by bacterial glycosidases in the colonColonReaches the lower intestine where it is hydrolyzed to release dexamethasone. ualberta.ca
Inflammation-TargetedPEG-dexamethasone conjugate (micelle-forming)Acid-cleavable linker hydrolyzed in the acidic environment of inflammatory cellsInflamed tissues (e.g., kidneys in lupus nephritis)Superior efficacy and reduced toxicity compared to dexamethasone 21-phosphate disodium in a mouse model. acs.org

Mechanistic Studies of Enhanced Delivery and Sustained Release Profiles

Understanding the mechanisms behind enhanced delivery and sustained release is crucial for optimizing drug delivery systems. For this compound and other derivatives, research has focused on how the formulation properties influence drug transport and release kinetics.

The release of a drug from a delivery system is often governed by a combination of diffusion, swelling, and erosion of the carrier matrix. In the case of nanoparticle-in-hydrogel systems, a sequential release can be achieved. mdpi.com For instance, hydrophobic dexamethasone loaded in micelles within a hydrogel can be released first through diffusion. mdpi.com Subsequently, as the hydrogel degrades, larger liposomes containing hydrophilic dexamethasone phosphate can be released. mdpi.com This biphasic release profile allows for an initial anti-inflammatory effect followed by a longer-term therapeutic action. mdpi.com

Mathematical models are often employed to analyze release profiles. The Korsmeyer-Peppas model, for example, can help determine the mechanism of drug release, such as Fickian diffusion or more complex, anomalous transport. explorationpub.com Studies on dexamethasone-loaded microsponges showed that the release mechanism varied with pH, fitting first-order kinetics at pH 1.2 and Korsmeyer-Peppas kinetics at pH 4.5 and 6.8. nih.gov

The physical state of the drug within the delivery system can also impact its release. However, one study found that whether dexamethasone was in an amorphous or crystalline state did not significantly affect its release kinetics from a silicone matrix. oup.com Raman imaging can be a powerful tool to visualize the distribution and dynamic changes of the drug within the delivery system upon exposure to a release medium. oup.com

Research on Localized Biological Action to Minimize Systemic Exposure in Preclinical Settings

A primary driver for developing targeted delivery systems for corticosteroids like this compound is to localize their potent anti-inflammatory and immunosuppressive effects, thereby minimizing systemic exposure and the associated adverse effects. nih.govatsjournals.org

Preclinical studies in various animal models have demonstrated the potential of this approach. In a rat model of colitis, oral administration of this compound led to a high concentration of active dexamethasone in the large intestine, where it was needed, while plasma levels of the prodrug remained undetectable. nih.gov This localized action resulted in improved therapeutic outcomes compared to systemic administration of dexamethasone. nih.gov Similarly, in a rat model of vascular injury, local delivery of dexamethasone via nanoparticles significantly reduced neointimal formation without detectable plasma levels of the drug after the initial hours. ahajournals.org

Targeted delivery can also allow for the use of much lower effective doses. In a study on influenza A, a nanobody-dexamethasone conjugate effectively reduced symptoms at a dose far lower than what is typically used for free dexamethasone. pnas.org This targeted approach avoids systemic exposure to high concentrations of the free drug, thus minimizing undesirable side effects. pnas.org

Research in a canine model of osteochondral repair showed that a sustained low-dose dexamethasone delivery implant led to improved functional outcomes and better histological scores compared to intra-articular injections, suggesting a primarily pro-anabolic effect at the local site. nih.gov These findings from preclinical settings highlight the promise of localized delivery strategies for improving the therapeutic index of dexamethasone and its derivatives. nih.govmdpi.commdpi.com

Emerging Research Frontiers and Future Directions

Application of Omics Technologies (e.g., Proteomics, Metabolomics) in Dexamethasone (B1670325) 21-Sulfate Research

Omics technologies offer a holistic view of the molecular changes induced by a drug, moving beyond single-target analysis to a systems-level understanding. For a prodrug like dexamethasone 21-sulfate, these approaches are critical for mapping its metabolic activation and subsequent downstream effects.

Proteomics: Proteomics, the large-scale study of proteins, is instrumental in deciphering the cellular responses to glucocorticoids. In the context of dexamethasone research, which informs our understanding of its prodrugs, proteomics has been used to identify biomarkers and understand therapeutic mechanisms. For instance, discovery proteomics was used to analyze protein release from cartilage explants under inflammatory stress. researchgate.netmit.edu This research showed that while dexamethasone could rescue many catabolic effects, its impact on anabolic or chondroprotective processes was limited. researchgate.netnih.gov In these studies, mass spectrometry identified hundreds of unique proteins, revealing that dexamethasone treatment could reverse the increased release of many proteins involved in cartilage degradation. researchgate.netmit.edu

Similarly, proteomic analyses of primary human peripheral blood mononuclear cells and rat liver sinusoidal endothelial cells (LSECs) have characterized the protein expression changes induced by dexamethasone. researchgate.netplos.org In LSECs, dexamethasone was found to repress inflammatory pathways and the secretion of cytokines like IL-1β and IL-6. plos.org Such studies provide a detailed map of the proteins and pathways modulated by dexamethasone, which is the active form of this compound. Applying these techniques to tissues targeted by this compound, such as the colon, could reveal specific protein signatures associated with its local anti-inflammatory activity. nih.gov

Metabolomics: Metabolomics systematically studies the unique chemical fingerprints that specific cellular processes leave behind, providing a snapshot of the metabolic state of a cell or organism. Research using liquid chromatography-tandem mass spectrometry (LC-MS/MS)-based metabolomic profiling has revealed significant metabolic perturbations following dexamethasone administration in rats. frontiersin.org These studies identified alterations in multiple pathways, including amino acid and pyrimidine (B1678525) metabolism. frontiersin.orgtandfonline.com For example, dexamethasone treatment led to a significant reduction in serum levels of phenylalanine, lysine, and arginine, while increasing tyrosine and hydroxyproline, reflecting changes in gluconeogenesis and protein catabolism. frontiersin.org

A study investigating the metabolomic effects on five different organs in rats treated with dexamethasone found widespread changes. nih.gov In heart tissue, 105 metabolites were significantly altered, while in the liver, 37 metabolites were changed, with cystine showing the most significant increase. nih.gov Pharmacometabolomics studies in preterm infants have also been used to identify metabolic patterns associated with the response to dexamethasone treatment, highlighting changes in the urea (B33335) cycle and levels of trans-4-hydroxyproline as potential markers. frontiersin.org Applying metabolomics to this compound research can help track its conversion to the active drug in the large intestine and understand its localized metabolic impact, potentially identifying biomarkers for therapeutic efficacy and minimizing systemic metabolic side effects. nih.gov

Omics TechnologyApplication in Dexamethasone ResearchKey FindingsRelevance for this compound
ProteomicsAnalysis of protein release from cartilage explants under inflammatory stress. researchgate.netnih.govIdentified 500 unique proteins; dexamethasone rescued many catabolic effects but not anabolic dysregulation. researchgate.netnih.govElucidating the specific protein expression changes in the colon following targeted delivery and activation.
ProteomicsCharacterization of proteome alterations in rat liver sinusoidal endothelial cells (LSECs). plos.orgDexamethasone repressed inflammatory pathways and secretion of IL-1β and IL-6. plos.orgUnderstanding the molecular mechanism of localized anti-inflammatory action.
MetabolomicsProfiling of dexamethasone side effects in rat serum. frontiersin.orgPerturbations in amino acid, pyrimidine, and nitrogen metabolism pathways. frontiersin.orgMapping the metabolic fate of the prodrug and its impact on the gut metabolome.
MetabolomicsInvestigating metabolomic effects in five different rat organs. nih.govIdentified 105 altered metabolites in the heart and 37 in the liver. nih.govAssessing the degree of systemic metabolic exposure and potential for reduced side effects.
PharmacometabolomicsStudying treatment response in preterm infants with bronchopulmonary dysplasia. frontiersin.orgValidated metabolic patterns (e.g., urea cycle metabolites) associated with dexamethasone response. frontiersin.orgIdentifying predictive biomarkers for patient response to targeted glucocorticoid therapy.

Advanced Computational Modeling for Predictive Biology and Drug Design

Computational modeling is becoming an indispensable tool in pharmacology for predicting a drug's behavior and optimizing its design. For prodrugs like this compound, these models can simulate absorption, distribution, metabolism, and excretion (ADME) properties, as well as predict pharmacodynamic effects.

Physiologically based pharmacokinetic (PBPK) and pharmacodynamic (PD) models are being developed to simulate the therapeutic effects of glucocorticoids. nanobioletters.comnih.gov These models integrate in vitro data and physiological parameters to predict drug concentrations and effects in different body tissues over time. nanobioletters.com For dexamethasone, population PK/PD modeling has been used to describe its effects on various biomarkers, revealing differences in sensitivity and persistence compared to other glucocorticoids like betamethasone. nih.gov Such models could be adapted for this compound to predict its delivery to the colon, the rate of its conversion to active dexamethasone by gut microbiota, and the resulting local and systemic concentrations.

Computer-aided drug design (CADD) and molecular docking simulations are used to predict the binding affinity of a drug molecule with its protein target. nanobioletters.comscielo.org.mx These computational approaches can be used to refine the design of glucocorticoid prodrugs. By modeling the interaction of different prodrug moieties with intestinal enzymes, researchers can design compounds with optimal cleavage kinetics, ensuring the release of the active drug at the desired site. This allows for the virtual screening of numerous potential prodrug candidates, saving time and resources in the drug development process. nanobioletters.com

Development of Novel Research Probes and Affinity Labels Derived from this compound

The development of specialized chemical probes derived from a drug molecule is crucial for studying its interactions with biological systems. Affinity labels, a type of probe that binds covalently to its target, are particularly valuable for identifying and characterizing receptor proteins.

A derivative of dexamethasone, dexamethasone 21-mesylate, has been extensively used as an affinity label for the glucocorticoid receptor (GR). researchgate.netpnas.org By using a radiolabeled form, such as [3H]dexamethasone 21-mesylate, researchers have been able to covalently tag the steroid-specific binding site of the GR. researchgate.netpnas.org This technique has been instrumental in identifying the GR in various tissues, including rat liver and human leukemic cells, and determining its molecular weight, which is approximately 90,000 Daltons. nih.govoup.com

Further studies using two-dimensional gel electrophoresis of the [3H]dexamethasone 21-mesylate-labeled GR revealed the existence of different isoforms of the receptor, suggesting that post-translational modifications may regulate the receptor's ability to bind to DNA. nih.gov These findings demonstrate the power of affinity labeling in dissecting the molecular biology of glucocorticoid action.

While dexamethasone 21-mesylate has been the primary tool, similar probes could be developed from this compound to investigate its unique interactions with intestinal transporters or metabolizing enzymes before its conversion to dexamethasone. Furthermore, the concept of using dexamethasone in probes has been extended to drug-releasing coatings for neural implants, where local delivery of dexamethasone reduces inflammation and neuronal loss around the device. nih.govresearchgate.net

DerivativeApplicationKey FindingReference
[3H]Dexamethasone 21-mesylateAffinity labeling of glucocorticoid receptors in rat hepatoma cells.Identified a covalently labeled protein with a molecular weight of ~85,000. pnas.org
[3H]Dexamethasone 21-mesylateIdentification of glucocorticoid receptors in human leukemic cells.Immunoprecipitation identified major receptor components of ~90,000 and ~78,000 Daltons. nih.gov
[3H]Dexamethasone 21-mesylateProbing glucocorticoid receptor structure and function using 2D gel electrophoresis.Revealed two receptor isoforms, only one of which bound to DNA, suggesting regulation by post-translational modification. nih.gov

Translational Research Paradigms and Next-Generation Preclinical Models for Glucocorticoid Prodrugs

Translational research aims to bridge the gap between basic science discoveries and clinical applications. For glucocorticoid prodrugs like this compound, a key paradigm is enhancing therapeutic efficacy while minimizing systemic side effects through targeted delivery. nih.gov

The development of novel prodrugs is a central theme in this area. Researchers are creating glucocorticoid prodrugs designed to be activated in specific tissues, such as the liver or inflamed joints. nih.gov For example, a micelle-forming dexamethasone prodrug demonstrated superior therapeutic efficacy in a mouse model of lupus nephritis without the typical glucocorticoid toxicities. acs.org Another approach involves conjugating the drug to polymers or peptides to control its release and targeting. researchgate.net this compound fits within this paradigm, as it is designed for specific delivery to the large intestine. nih.gov

To test these next-generation prodrugs, more sophisticated preclinical models are required. Traditional 2D cell cultures and animal models often fail to fully replicate human disease and drug responses. The emergence of next-generation preclinical platforms, such as patient-derived organoids and human pluripotent stem cell (hPSC)-derived systems, offers a significant leap forward. mdpi.com These models can preserve patient-specific genetic features and better mimic the physiological environment of human organs. mdpi.com Testing a colon-targeting prodrug like this compound in a patient-derived colon organoid model could provide highly relevant data on its efficacy and mechanism in a system that more closely resembles the intended human target tissue. This convergence of advanced prodrug design and next-generation preclinical models is set to accelerate the development of safer and more effective glucocorticoid therapies.

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing dexamethasone 21-sulfate, and how do they ensure regioselective sulfation at the 21-position?

  • Methodological Answer : this compound is typically synthesized via sulfation of dexamethasone using sulfur trioxide complexes (e.g., pyridine-SO₃) under controlled alkaline conditions. Regioselectivity at the 21-position is confirmed using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-performance liquid chromatography (HPLC) to rule out sulfation at other hydroxyl groups (e.g., 17α or 11β). Mass spectrometry (LC-MS) further validates molecular weight and purity .

Q. How is this compound characterized analytically to distinguish it from other glucocorticoid sulfates?

  • Methodological Answer : Key characterization techniques include:

  • Chromatography : Reverse-phase HPLC with UV detection at 240 nm (λ_max for glucocorticoids) to confirm retention time against standards.
  • Spectroscopy : NMR analysis of the 21-sulfate ester proton (~δ 4.2 ppm for -CH₂OSO₃⁻) and LC-MS/MS fragmentation patterns (e.g., loss of HSO₄⁻ at m/z 97) to differentiate it from positional isomers .

Q. What are the primary therapeutic advantages of this compound over unmodified dexamethasone in preclinical models?

  • Methodological Answer : this compound acts as a colon-specific prodrug, leveraging bacterial sulfatases in the large intestine to release active dexamethasone. This reduces systemic absorption and minimizes off-target glucocorticoid effects (e.g., immunosuppression). Efficacy is validated in TNBS-induced colitis models by comparing colon tissue dexamethasone levels (via LC-MS) and histopathological scores between prodrug and parent drug groups .

Advanced Research Questions

Q. How do contradictory findings in this compound metabolism studies (e.g., variable urinary recovery rates) inform experimental design for in vivo pharmacokinetics?

  • Methodological Answer : Discrepancies in urinary recovery (e.g., 65% vs. 79% in human studies) may arise from inter-individual variations in gut microbiota sulfatase activity or renal clearance. To address this:

  • Study Design : Include control groups pretreated with broad-spectrum antibiotics to suppress gut flora.
  • Analytical Validation : Quantify fecal and urinary metabolites separately using isotope dilution assays (e.g., ³H/¹⁴C dual-labeling) to track sulfate cleavage and systemic absorption .

Q. What experimental strategies resolve conflicting data on the metabolic conversion of this compound to tetrahydrocortisol (THF) derivatives?

  • Methodological Answer : Contradictory reports of THF formation (e.g., trace vs. undetectable levels) may reflect differences in hepatic reductase activity. Use:

  • Tissue-Specific Profiling : Microsomal assays from liver, colon, and kidney to quantify THF production.
  • Knockout Models : CYP3A4/5-deficient mice to isolate reductase contributions.
  • Data Harmonization : Meta-analysis of existing studies with standardized LC-MS/MS protocols to minimize inter-lab variability .

Q. How can multi-omics approaches (transcriptomics/metabolomics) elucidate the molecular mechanisms of this compound’s anti-inflammatory effects in colitis models?

  • Methodological Answer : Integrate RNA-seq data (e.g., differential expression of NF-κB pathway genes) with metabolomic profiling (e.g., cortisol 21-sulfate levels) to map prodrug activation and downstream immune modulation. Co-enrichment analysis (KEGG/GO) identifies pathways like glycerophospholipid metabolism, which correlate with therapeutic efficacy in TNBS colitis .

Q. What are the critical considerations for optimizing in vitro-in vivo correlation (IVIVC) in this compound prodrug studies?

  • Methodological Answer :

  • In Vitro : Simulate colonic conditions (pH 6.5–7.5, anaerobic) with fecal slurry incubations to measure sulfate cleavage kinetics.
  • In Vivo : Use deuterated this compound (d₃-label at C21) for precise pharmacokinetic tracking via mass spectrometry.
  • Statistical Modeling : Apply nonlinear mixed-effects models (NONMEM) to predict in vivo absorption from in vitro dissolution data .

Methodological Best Practices

Q. How should researchers document experimental protocols for this compound synthesis to ensure reproducibility?

  • Answer : Follow ICH guidelines for impurity control (e.g., sulfation byproducts) and report:

  • Reaction conditions (temperature, stoichiometry, purification steps).
  • Full spectroscopic data (NMR, MS) in supplementary materials.
  • Batch-to-batch variability assessments using ANOVA .

Q. What statistical methods are recommended for analyzing dose-response relationships in this compound efficacy studies?

  • Answer : Use generalized estimating equations (GEE) for longitudinal data (e.g., daily disease activity indices in colitis models) and Bayesian meta-analysis to pool results from heterogeneous studies. Sensitivity analyses should address confounding variables like baseline inflammation severity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.